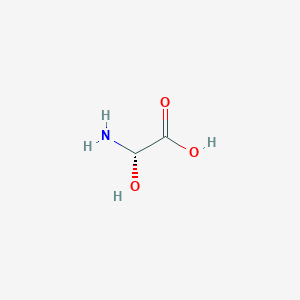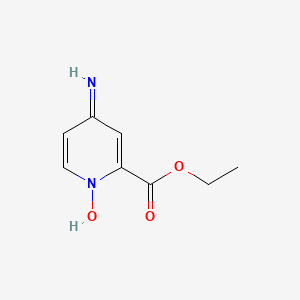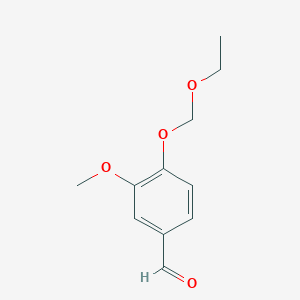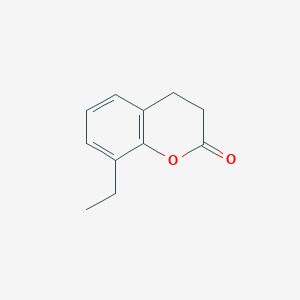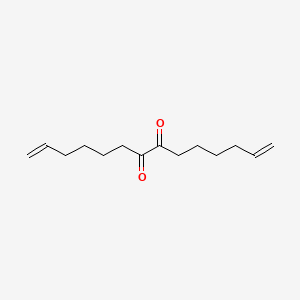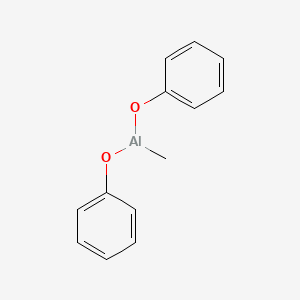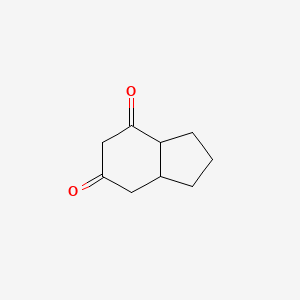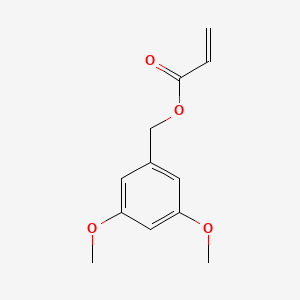![molecular formula C18H14O7S2 B14286247 2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol CAS No. 116242-66-1](/img/no-structure.png)
2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol is an organic compound that belongs to the class of aromatic compounds known as phenols. This compound features a benzene ring substituted with hydroxyl groups and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol typically involves the sulfonation of a phenolic compound. One common method is the reaction of 3-hydroxy-1,2-benzenedisulfonic acid with phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl groups can be reduced to thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones are formed as major products.
Reduction: Thiols are produced.
Substitution: Various substituted aromatic compounds are formed depending on the reagent used.
科学的研究の応用
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in structure but lacks the sulfonyl groups.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with different hydroxyl group positions.
Hydroquinone (1,4-dihydroxybenzene): Features hydroxyl groups in the para position.
Uniqueness
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a broader range of applications compared to its simpler counterparts.
特性
| 116242-66-1 | |
分子式 |
C18H14O7S2 |
分子量 |
406.4 g/mol |
IUPAC名 |
2,3-bis[(2-hydroxyphenyl)sulfonyl]phenol |
InChI |
InChI=1S/C18H14O7S2/c19-12-6-1-3-9-15(12)26(22,23)17-11-5-8-14(21)18(17)27(24,25)16-10-4-2-7-13(16)20/h1-11,19-21H |
InChIキー |
ZQYXWUMCCLPLLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=CC(=C2S(=O)(=O)C3=CC=CC=C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


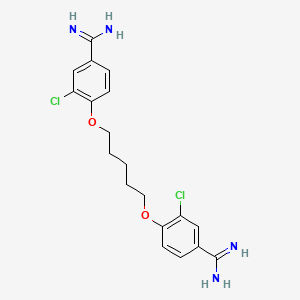
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
